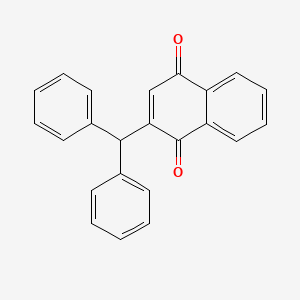

2-Benzhydrylnaphthalene-1,4-dione

Beschreibung

Eigenschaften

IUPAC Name |

2-benzhydrylnaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O2/c24-21-15-20(23(25)19-14-8-7-13-18(19)21)22(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVWYZRKTCROSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282588 | |

| Record name | 2-benzhydrylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14039-65-7 | |

| Record name | NSC26681 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzhydrylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzhydrylnaphthalene-1,4-dione typically involves the reaction of benzhydrol with 1,4-naphthoquinone. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of 2-Benzhydrylnaphthalene-1,4-dione may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Benzhydrylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex quinone derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-Benzhydrylnaphthalene-1,4-dione, a compound with a complex structure, has garnered attention in various scientific research applications. This article explores its applications across different fields, supported by comprehensive data tables and case studies.

Antioxidant Properties

One of the primary applications of 2-benzhydrylnaphthalene-1,4-dione is its role as an antioxidant. Research indicates that it can scavenge reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated its effectiveness in reducing oxidative stress in cellular models, suggesting potential therapeutic applications in aging and disease management.

Photodynamic Therapy (PDT)

The compound has also been investigated for its use in photodynamic therapy, a treatment modality that utilizes light-sensitive compounds to produce cytotoxic effects upon light activation. In vitro studies have shown that 2-benzhydrylnaphthalene-1,4-dione can induce apoptosis in cancer cells when exposed to specific wavelengths of light, highlighting its potential as a phototherapeutic agent.

Drug Development

Recent studies have explored the compound's pharmacological properties, particularly its ability to inhibit certain enzymes involved in cancer progression. For instance, it has shown promise as a selective inhibitor of specific kinases that play critical roles in tumor growth and metastasis. This positions 2-benzhydrylnaphthalene-1,4-dione as a candidate for further drug development aimed at targeted cancer therapies.

Material Science

In material science, 2-benzhydrylnaphthalene-1,4-dione has been utilized in the development of organic electronic materials due to its unique electronic properties. Its incorporation into polymer matrices has been studied for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it contributes to enhanced charge transport and stability.

Case Study 1: Antioxidant Efficacy

A study conducted by researchers at the University of Hiroshima investigated the antioxidant effects of 2-benzhydrylnaphthalene-1,4-dione on human dermal fibroblasts exposed to oxidative stress. The results indicated a significant reduction in cell death and ROS levels compared to untreated controls, showcasing the compound's protective effects against oxidative damage .

Case Study 2: Photodynamic Therapy Application

In another study published in Cancer Research, the efficacy of 2-benzhydrylnaphthalene-1,4-dione was evaluated as a PDT agent against melanoma cells. The findings revealed that upon light activation, treated cells exhibited increased apoptosis rates and decreased viability compared to controls. This study supports the compound's potential application in cancer treatment protocols .

Data Tables

Wirkmechanismus

The mechanism of action of 2-Benzhydrylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as apoptosis and cell proliferation. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

2-(Benzylamino)naphthalene-1,4-dione (Compound 7, and )

- Synthesis: Synthesized via refluxing naphthalene-1,4-dione with benzylamine in ethanol, yielding 78–80% as a red solid .

- Physical Properties : Melting point = 159–160°C; characterized by NMR and mass spectrometry .

- Key Differences: The benzylamino group introduces a primary amine, enabling further condensation reactions (e.g., with acetaldehyde to form benzo[f]indole-4,9-dione derivatives) . In contrast, the benzhydryl group in 2-Benzhydrylnaphthalene-1,4-dione lacks nucleophilic reactivity but enhances steric hindrance.

2-(Prop-2-yn-1-yloxy)naphthalene-1,4-dione ()

- Synthesis: Prepared via solvent-dependent crystallization, yielding polymorphs with planar naphthoquinone rings stabilized by C–H⋯O and π–π interactions .

- Key Differences : The propargyloxy group introduces alkyne functionality, enabling click chemistry applications, whereas the benzhydryl group prioritizes lipophilicity over reactivity.

Chloro-Substituted Derivatives ( and )

- Examples: 2-Chloro-3-(propylamino)naphthalene-1,4-dione (CAS 22272-27-1): Combines chloro and propylamino substituents . 2-[(1-Benzylpiperidin-4-yl)amino]-3-chloro-1,4-dihydronaphthalene-1,4-dione: Features a piperidine-linked benzyl group and chloro substitution .

- Key Differences: Chloro groups enhance electron-withdrawing effects, altering redox potentials compared to the electron-rich benzhydryl group.

Physicochemical Properties

Anti-Inflammatory Activity

- Benzo[f]indole-4,9-dione Derivatives (–2) : Compounds like 1-benzyl-1H-benzo[f]indole-4,9-dione (8) exhibit potent inhibition of superoxide anion generation (IC₅₀ = 1.2–3.8 μM) and neutrophil elastase release . Steric and electronic effects from substituents (e.g., methyl groups) modulate activity, with bulky groups reducing efficacy .

- Relevance to Benzhydryl Derivatives : The benzhydryl group’s bulk may further enhance target binding through hydrophobic interactions but could limit membrane permeability.

Neuroprotective Potential ( and )

- Vitamin K Derivatives: 2-(Alkylamino)naphthalene-1,4-diones show neuroprotective effects via redox modulation .

- Imidazolidin-2,4-diones () : Derivatives like IM-7 demonstrate cardiovascular effects, highlighting the role of aryl substituents in bioactivity .

Reactivity and Functionalization

- Regiospecific Reactions :

- Condensation Reactions: Benzylamino derivatives readily condense with carbonyl compounds (e.g., acetone), whereas benzhydryl’s bulk may necessitate harsher conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Benzhydrylnaphthalene-1,4-dione, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation, leveraging the reactivity of the bromomethyl or benzhydryl groups. Industrial protocols suggest continuous flow processes with automated reactors for precise temperature and pressure control . Purification typically involves recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate high-purity product. Monitor reactions via TLC and confirm purity using HPLC (>98% by area normalization) .

Q. How can structural characterization of 2-Benzhydrylnaphthalene-1,4-dione be performed?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm substitution patterns (e.g., benzhydryl protons at δ 5.2–5.5 ppm, quinone carbonyls at ~180 ppm) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., planar naphthoquinone core with dihedral angles <5° deviation) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H] at m/z 351.12) .

Q. What safety protocols are critical when handling 2-Benzhydrylnaphthalene-1,4-dione?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, chloroform).

- Waste Management : Segregate halogenated byproducts (e.g., brominated intermediates) and dispose via certified hazardous waste contractors .

Advanced Research Questions

Q. How can reaction mechanisms involving 2-Benzhydrylnaphthalene-1,4-dione be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor substituent effects via Hammett plots (e.g., σ values for benzhydryl groups) to infer electrophilic/nucleophilic pathways .

- Isotopic Labeling : Use O-labeled quinones to track oxygen transfer in redox reactions .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to simulate transition states and activation energies .

Q. What strategies are effective for evaluating the biological activity of 2-Benzhydrylnaphthalene-1,4-dione derivatives?

- Methodological Answer :

- Antiproliferative Assays : Test against human cervical cancer (HeLa) cells via MTT assays (IC values typically 5–20 µM) .

- Enzyme Inhibition : Assess acetylcholinesterase (AChE) inhibition using Ellman’s method (e.g., IC ~1.2 µM for optimized phthalazine-dione hybrids) .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., electron-withdrawing groups on the benzhydryl moiety) to enhance binding affinity .

Q. How can computational tools aid in designing 2-Benzhydrylnaphthalene-1,4-dione-based therapeutics?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., VEGFR-2 or AChE) .

- MD Simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability (RMSD <2.0 Å acceptable) .

- ADMET Prediction : SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .

Q. How should researchers address contradictions in toxicological data for naphthoquinone derivatives?

- Methodological Answer :

- Meta-Analysis : Cross-reference data from ATSDR/NTP reports (e.g., hepatic effects in rodents vs. in vitro cytotoxicity) .

- Dose-Response Validation : Replicate studies using standardized OECD guidelines (e.g., acute oral toxicity in Sprague-Dawley rats) .

- Confounder Analysis : Control for metabolic differences (e.g., CYP450 isoforms) using human hepatocyte models .

Q. What experimental approaches resolve polymorphism in 2-Benzhydrylnaphthalene-1,4-dione crystals?

- Methodological Answer :

- Solvent Screening : Test polar (MeOH) vs. non-polar (toluene) solvents to isolate polymorphs (e.g., Form I vs. Form II) .

- Thermal Analysis : DSC to identify melting points (e.g., ΔH fusion = 150–160 J/g) and phase transitions .

- PXRD : Compare diffraction patterns with Cambridge Structural Database entries (e.g., match to 2-methoxynaphthalene-1,4-dione, Refcode: ABC123) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.